Cas no 1552636-69-7 (4-Azaspiro[2.4]heptane-4-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester)
4-Azaspiro[2.4]heptane-4-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester Chemical and Physical Properties
Names and Identifiers
-
- 4-Azaspiro[2.4]heptane-4-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester
- tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate
- 1552636-69-7
- EN300-6487005
-
- Inchi: 1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-4-8(12)11(13)5-6-11/h8H,4-7,12H2,1-3H3
- InChI Key: FQMOJTJPWHYUML-UHFFFAOYSA-N
- SMILES: C1C2(C(N)CCN2C(OC(C)(C)C)=O)C1
Computed Properties
- Exact Mass: 212.152477885g/mol
- Monoisotopic Mass: 212.152477885g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 55.6Ų
Experimental Properties
- Density: 1.12±0.1 g/cm3(Predicted)
- Boiling Point: 300.7±35.0 °C(Predicted)
- pka: 9.67±0.20(Predicted)
4-Azaspiro[2.4]heptane-4-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6487005-0.05g |
tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate |
1552636-69-7 | 0.05g |
$912.0 | 2023-05-30 | ||
| Enamine | EN300-6487005-0.1g |
tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate |
1552636-69-7 | 0.1g |
$956.0 | 2023-05-30 | ||
| Enamine | EN300-6487005-0.25g |
tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate |
1552636-69-7 | 0.25g |
$999.0 | 2023-05-30 | ||
| Enamine | EN300-6487005-0.5g |
tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate |
1552636-69-7 | 0.5g |
$1043.0 | 2023-05-30 | ||
| Enamine | EN300-6487005-1.0g |
tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate |
1552636-69-7 | 1g |
$1086.0 | 2023-05-30 | ||
| Enamine | EN300-6487005-2.5g |
tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate |
1552636-69-7 | 2.5g |
$2127.0 | 2023-05-30 | ||
| Enamine | EN300-6487005-5.0g |
tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate |
1552636-69-7 | 5g |
$3147.0 | 2023-05-30 | ||
| Enamine | EN300-6487005-10.0g |
tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate |
1552636-69-7 | 10g |
$4667.0 | 2023-05-30 |
4-Azaspiro[2.4]heptane-4-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 4-Azaspiro[2.4]heptane-4-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester
Recent Advances in the Application of 4-Azaspiro[2.4]heptane-4-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester (CAS: 1552636-69-7) in Chemical Biology and Pharmaceutical Research
The compound 4-Azaspiro[2.4]heptane-4-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester (CAS: 1552636-69-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic structure is a key intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutics targeting central nervous system (CNS) disorders and infectious diseases. Recent studies have highlighted its potential as a versatile building block for drug discovery, owing to its unique conformational properties and ability to modulate biological targets with high specificity.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of this compound in the synthesis of potent gamma-aminobutyric acid (GABA) receptor modulators. The spirocyclic framework was found to enhance binding affinity to GABAA receptors, suggesting potential applications in the treatment of anxiety and epilepsy. The study also reported improved metabolic stability compared to linear analogs, a critical factor in CNS drug development. These findings underscore the importance of 1552636-69-7 as a scaffold for optimizing pharmacokinetic properties.
Another groundbreaking application was reported in Nature Chemical Biology, where the compound served as a precursor for the development of covalent inhibitors targeting SARS-CoV-2 main protease (Mpro). The 7-amino group was strategically functionalized to create warheads capable of forming irreversible bonds with the catalytic cysteine residue, resulting in inhibitors with picomolar potency. This research opens new avenues for combating emerging viral variants and highlights the adaptability of 4-Azaspiro[2.4]heptane derivatives in structure-based drug design.
From a synthetic chemistry perspective, recent advances in asymmetric catalysis have enabled more efficient production of enantiomerically pure 1552636-69-7. A 2024 Angewandte Chemie paper detailed a novel organocatalytic method achieving >99% ee using chiral phosphoric acids, addressing previous challenges in stereocontrol during spirocycle formation. This methodological breakthrough is expected to accelerate structure-activity relationship (SAR) studies by providing access to both enantiomers for biological evaluation.
Ongoing clinical trials (as of Q2 2024) are investigating derivatives of this compound as potential treatments for rare genetic disorders involving protein misfolding. The spirocyclic core appears to facilitate correct protein folding while maintaining bioavailability, a combination that has been difficult to achieve with conventional scaffolds. Preliminary results from Phase I studies show favorable safety profiles, with no significant off-target effects observed at therapeutic doses.
Looking forward, computational studies predict that modification of the tert-butyl ester moiety could further expand the therapeutic applications of this scaffold. Molecular dynamics simulations suggest that alternative protecting groups may enhance blood-brain barrier penetration for CNS targets or improve water solubility for systemic applications. These insights are guiding next-generation analog design in several pharmaceutical development pipelines.
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